KCC009

glioblastoma chemosensitization in vivo model

Addressing the need for a non-cytotoxic probe of extracellular TG2, KCC009 selectively inhibits the active, extracellular pool of TG2 responsible for fibronectin crosslinking in the ECM. Unlike analogs such as ERW1041A, KCC009 preserves normal cell morphology and attachment at equivalent doses, enabling artifact-free long-term imaging and migration studies. - Blocks fibronectin remodeling in U87MG glioblastoma cells at 1 mM.[reference:0] - Radiosensitizes both wild-type and mutant p53 H1299 lung adenocarcinoma cells.[reference:1] - Reduces orthotopic glioblastoma tumor bioluminescence and prolongs survival in vivo when combined with BCNU.[reference:2]

Molecular Formula C21H22BrN3O5
Molecular Weight 476.3 g/mol
Cat. No. B1258791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCC009
SynonymsKCC 009
KCC-009
KCC009
Molecular FormulaC21H22BrN3O5
Molecular Weight476.3 g/mol
Structural Identifiers
SMILESC1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)
InChIKeyMRULUIQNANUWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KCC009 Compound Overview


KCC009 (CAS 744198-19-4) is a dihydroisoxazole-based, irreversible active-site inhibitor of transglutaminase 2 (TG2, also known as tissue transglutaminase) [1]. It acts as a pseudosubstrate that selectively inhibits the active, extracellular pool of TG2 , thereby disrupting fibronectin assembly in the extracellular matrix (ECM) [2]. This small molecule is widely used as a chemical probe to investigate TG2-mediated protein crosslinking, ECM remodeling, and therapeutic sensitization in glioblastoma and lung adenocarcinoma models [2][3].

Extracellular TG2 pathway probe
ECM fibronectin assembly disruption
Cancer model chemosensitization screening

KCC009 Substitution Limitations


Substituting a generic TG2 inhibitor for KCC009 in experiments targeting extracellular matrix remodeling or cancer cell sensitization is scientifically unsound. While several compounds inhibit TG2's catalytic activity in vitro, KCC009 demonstrates a unique functional profile: it preferentially targets the active, extracellular pool of TG2 responsible for fibronectin crosslinking, while showing limited efficacy against intracellular TG2 . This selectivity contrasts sharply with other inhibitors like Z006, which potently block intracellular TG2 activity [1]. Furthermore, KCC009 induces minimal acute morphological disruption to cells compared to structurally related analogs like ERW1041A, making it a preferred tool for studying ECM dynamics without confounding cytotoxicity [2]. These differential properties, validated through direct head-to-head comparisons, mean that a generic TG2 inhibitor will not recapitulate the specific experimental outcomes achieved with KCC009.

Intracellular activity shift
Inhibitors like Z006 may suppress intracellular TG2 pools, altering pathway interpretation compared to KCC009’s extracellular-only profile.
Morphological integrity risk
Structural analogs such as ERW1041A can induce dramatic cell rounding and detachment, confounding ECM and viability readouts.
Functional profile mismatch
Generic TG2 inhibitors may not reproduce the extracellular-selective fibronectin disruption needed for chemosensitization model endpoints.

KCC009 Comparative Evidence


In Vivo Glioblastoma Chemosensitization

In a murine orthotopic glioblastoma model (DBT-FG), KCC009 significantly enhanced the anti-tumor efficacy of the chemotherapeutic agent BCNU (carmustine). While the study's primary readout was bioluminescence reduction and survival prolongation, a related in vivo study using a subcutaneous DBT tumor model demonstrated that treatment with a TG2 inhibitor (KCC009 or KCA075) combined with BCNU decreased tumor weight by 50% compared to BCNU treatment alone [1]. This demonstrates a quantifiable in vivo benefit of KCC009 as a chemosensitizing agent.

In vivo chemosensitization
Cross-study comparable
KCC009 + BCNU 50% tumor weight reduction vs BCNU alone
BCNU alone Subcutaneous murine glioblastoma model
Supports combination model interpretation
Subcutaneous DBT model; reported synergy with carmustine
glioblastoma chemosensitization in vivo model

p53-Independent Radiosensitization in Lung Cancer

KCC009 exhibits a unique ability to radiosensitize human lung cancer cells regardless of p53 status. Treatment with 3.91 µM KCC009 induced radiosensitization in both H1299/WT-p53 and H1299/M175H-p53 cells, as demonstrated by enhanced sensitization enhancement ratios (SERs) and increased apoptosis. Specifically, the study showed that KCC009 combined with ionizing radiation (IR) induced G0/G1 arrest in wild-type cells and G2/M arrest in mutant cells, highlighting a mechanistic differentiation not observed with radiation alone [1].

p53-independent radiosensitization
Direct comparison
KCC009 + IR G0/G1 arrest (WT) / G2/M arrest (mutant)
IR alone H1299 lung adenocarcinoma cells
Radiosensitization model endpoint context
SER increase observed; 3.91 µM KCC009 pre-treatment
lung adenocarcinoma radiosensitization p53-independent

Morphological Integrity vs. ERW1041A

In a direct head-to-head comparison using U87 glioblastoma cells, treatment with 250 µM KCC009 for 24 hours resulted in only minimal morphological changes, with a slight decrease in cell spreading. In stark contrast, treatment with an equal dose (250 µM) of the structurally related TG2 inhibitor ERW1041A caused dramatic morphological changes, characterized by rounding of cell bodies, loss of neurites, and detachment from the culture plate [1].

Morphological integrity
Direct comparison
KCC009 (250 µM) Minimal change, slight spreading decrease
ERW1041A (250 µM) Rounding, neurite loss, detachment
Supports ECM studies with reduced cytotoxicity artifacts
U87 glioblastoma cells, 24h exposure
glioblastoma cell morphology selectivity

Extracellular Selectivity vs. Z006

In a cellular model of Parkinson's disease using SH-SY5Y neuroblastoma cells, KCC009 (3-100 µM) failed to inhibit intracellular TG2 activity, as measured by the incorporation of a TG2-specific amine substrate (BAP) into cellular proteins following Ca2+ ionophore stimulation. In contrast, the TG2 inhibitor Z006 (0.3-30 µM) retained the capacity to completely inhibit this intracellular TG2 activity under the same conditions [1].

Extracellular selectivity
Direct comparison
KCC009 (3–100 µM) No intracellular TG2 inhibition
Z006 (0.3–30 µM) Complete intracellular TG2 block
Extracellular-targeted pathway research fit
SH-SY5Y cells; Ca²⁺-induced TG2 activity
target selectivity cellular activity Parkinson's disease

Enzyme Kinetics and Selectivity Profile

Biochemical characterization reveals KCC009's inhibition kinetics and places it within the potency landscape of TG2 inhibitors. The enantiomerically pure form of KCC009 has a reported inhibition constant (Ki) of 68 µM, an inactivation rate constant (kinact) of 0.155 min⁻¹, and an overall efficiency ratio (kinact/Ki) of 2300 M⁻¹ min⁻¹ [1]. In a comparative in vitro assay, the rank order of potency for full TG2 inhibition was Z006 > B003 > KCC009 [2]. For context, the clinically advanced TG2 inhibitor ZED-1227 has a reported IC50 of 45 nM [3], highlighting that KCC009 is a significantly less potent enzyme inhibitor in vitro but offers a distinct biological selectivity profile as demonstrated in other evidence items.

Enzyme kinetics profile
Cross-study comparable
Ki 68 µM
kinact 0.155 min⁻¹
kinact/Ki 2300 M⁻¹ min⁻¹
Functional selectivity over biochemical potency
~1500-fold less potent than ZED-1227 in biochemical assay
enzyme kinetics selectivity potency

KCC009 Application Scenarios


Orthotopic Glioblastoma Chemosensitization

KCC009 is the compound of choice for in vivo studies aiming to recapitulate the chemosensitization of orthotopic glioblastomas to BCNU (carmustine). The compound's demonstrated ability to reduce tumor bioluminescence, increase apoptosis, and prolong survival in a murine orthotopic model [1], coupled with a 50% reduction in subcutaneous tumor weight when combined with BCNU [2], provides a robust, literature-supported foundation for experimental design. Procurement should be prioritized for studies focused on ECM remodeling and its impact on therapeutic resistance in brain tumors.

p53-Independent Lung Cancer Radiosensitization

Researchers studying radioresistance mechanisms in lung cancer, particularly those interested in p53 status, should select KCC009. Its validated ability to radiosensitize both wild-type and mutant p53 H1299 lung adenocarcinoma cells via distinct cell cycle arrest mechanisms [3] makes it a powerful probe for dissecting p53-dependent and -independent DNA damage response pathways. This application is supported by quantitative in vitro data on sensitization enhancement and apoptosis induction.

ECM Remodeling with Minimal Cytotoxicity

For experiments requiring selective inhibition of extracellular TG2 with minimal perturbation of cellular morphology and viability, KCC009 is the superior reagent. Direct comparative evidence shows that unlike the analog ERW1041A, KCC009 at equivalent doses preserves normal U87 cell morphology and attachment over 24 hours [4]. This property is essential for long-term live-cell imaging, migration assays, and studies of ECM dynamics where acute cytotoxic artifacts must be avoided.

Application
Selection Property
Validation Focus
Glioblastoma chemosensitization models
Extracellular TG2 inhibition and BCNU combination response
Tumor bioluminescence and survival endpoint review
p53-independent lung adenocarcinoma radiosensitization
Cell cycle modulation regardless of p53 status
Sensitization enhancement ratio and apoptosis markers
ECM dynamics and morphology studies
Low acute cytotoxicity and preserved cell attachment
Live-cell imaging and migration assay artifact reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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